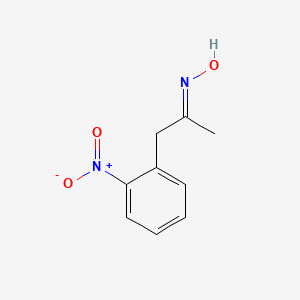

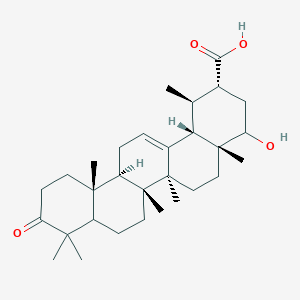

![molecular formula C27H41NO3 B1149855 (1S,2R,6R,10R,14R,15R,18S,23R)-14-hydroxy-6,10,23-trimethyl-4-azahexacyclo[12.11.0.02,11.04,9.015,24.018,23]pentacosane-17,20-dione](/img/structure/B1149855.png)

(1S,2R,6R,10R,14R,15R,18S,23R)-14-hydroxy-6,10,23-trimethyl-4-azahexacyclo[12.11.0.02,11.04,9.015,24.018,23]pentacosane-17,20-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sevedindione is an antiarrhythmic, belonging to a novel structural class of antiarrhythmics. Steroid alkaloid, from plants of the Liliaceae family Sevedindione presents an antiarrhythmic activity on arrhythmias caused by Aconitine. The effective dose on rats and dogs is 3-10 mg/kg. In some experiments, it can be observed an increase of the hypotensive activity due to vagal nerve stimulation during 30-90 mn.

Scientific Research Applications

Synthetic and Chemical Transformations

- The study of synthetic approaches to analogues of compounds like betulinic acid involves the transformation of specific compounds into pentacyclic triterpene skeletons, which is key in organic chemistry and pharmaceutical research (Jung & Duclos, 2006).

- Research on copper(II) dimer complexes and their catalytic activity in cyclohexane and benzyl alcohol oxidations highlights the significance of such compounds in catalysis and organic synthesis (Mahmudov et al., 2010).

Enzymatic and Biocatalytic Applications

- The enzymatic synthesis of chiral compounds, such as the production of doubly chiral compounds from readily available starting materials, emphasizes the importance of biocatalysis in producing specific stereoisomers for pharmaceutical and chemical industries (Wada et al., 2003).

Advanced Organic Synthesis Techniques

- Studies on gymnomitrol synthesis involve advanced organic synthesis techniques, particularly in the construction of complex molecular structures found in natural products (Büchi & Chu, 1981).

- Investigations into the rearrangement of acyloxycarbenes to 1,2-diones are crucial for understanding reaction mechanisms in organic chemistry (Brown, Browne & Eastwood, 1983).

Applications in Steroid Chemistry

- Research on the synthesis of 14-hydroxysteroids and their transformations showcases the application of these compounds in steroid chemistry, particularly for pharmaceutical purposes (Torgov, 1980).

Exploration of Oxidation Products

- Studies on the oxidation products of specific compounds provide insights into the stability and reactivity of various organic molecules, which is vital for the development of antioxidants and other functional materials (Suarna et al., 2006).

properties

Molecular Formula |

C27H41NO3 |

|---|---|

Molecular Weight |

427.62 g/mol |

Purity |

95 % (TLC, mass spectrometry, NMR) |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Butyl[(1-methylpiperidin-2-yl)methyl]amine](/img/structure/B1149794.png)